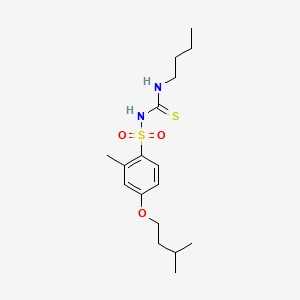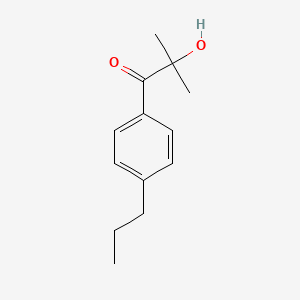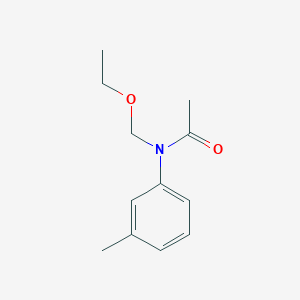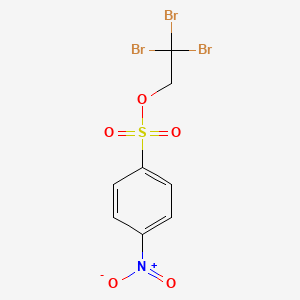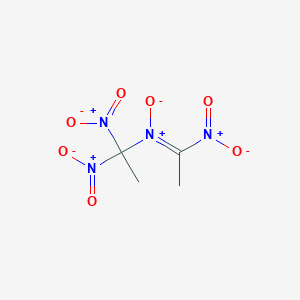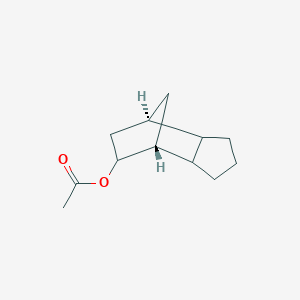
Tricyclodecanyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclodecanyl acetate, also known as tricyclodecenyl acetate, is a chemical compound with the molecular formula C12H16O2. It is a colorless to pale yellow viscous liquid with a strong, long-lasting floral and woody aroma. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclodecanyl acetate is typically synthesized through the hydration and acetylation of dicyclopentadiene. The process involves the following steps:
Hydration: Dicyclopentadiene is hydrated to form tricyclodecenyl alcohol.
Acetylation: The tricyclodecenyl alcohol is then acetylated using acetic acid in the presence of an acid catalyst, such as triflic acid or sulfuric acid, to produce this compound
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst. The reaction mixture is then distilled to isolate the ester. The use of a base during distillation helps neutralize the acid catalyst and facilitates the recovery of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclodecanyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclodecenyl acetate oxide.
Reduction: Reduction reactions can convert it back to tricyclodecenyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Tricyclodecenyl acetate oxide.
Reduction: Tricyclodecenyl alcohol.
Substitution: Various substituted tricyclodecenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tricyclodecanyl acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the fragrance industry for the formulation of perfumes, soaps, and detergents due to its pleasant aroma and stability
Mécanisme D'action
The mechanism by which tricyclodecanyl acetate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic floral and woody scent. The molecular targets involved in this process are the olfactory receptor proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclodecenyl propionate
- Tricyclodecenyl butyrate
- Tricyclodecenyl isobutyrate
Comparison
Tricyclodecanyl acetate is unique among its similar compounds due to its specific ester group (acetate), which imparts a distinct floral and woody aroma. In contrast, tricyclodecenyl propionate and butyrate have slightly different scent profiles, with propionate having a more fruity note and butyrate having a more buttery aroma. The stability and olfactory properties of this compound make it a preferred choice in the fragrance industry .
Propriétés
Numéro CAS |
64001-15-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h8-12H,2-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
Clé InChI |
YKFHIJHJBUDXFP-FTLHOPIBSA-N |
SMILES isomérique |
CC(=O)OC1C[C@H]2C[C@@H]1C3C2CCC3 |
SMILES canonique |
CC(=O)OC1CC2CC1C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




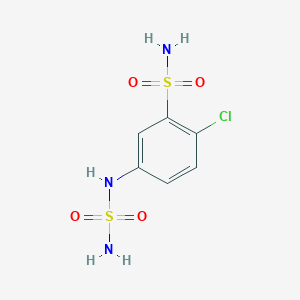


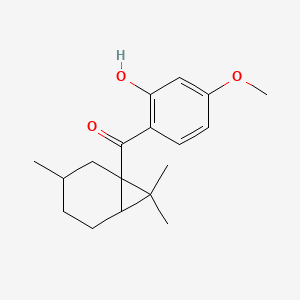
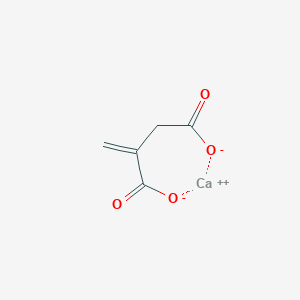
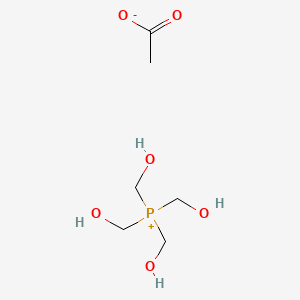
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
